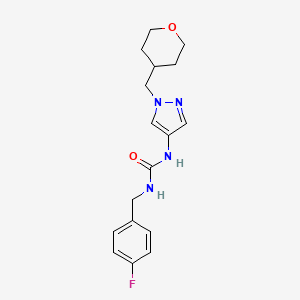

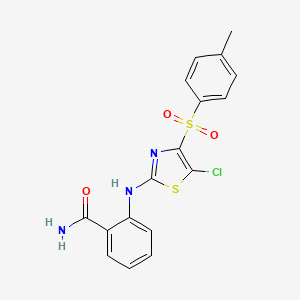

![molecular formula C11H14N2O3 B2575778 N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide CAS No. 205121-88-6](/img/structure/B2575778.png)

N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide” is a chemical compound with the CAS Number: 205121-88-6 . It has a molecular weight of 222.24 . The IUPAC name for this compound is methyl (2E)-2-[1-(3-methoxyphenyl)ethylidene]hydrazinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O3/c1-8(12-13-11(14)16-3)9-5-4-6-10(7-9)15-2/h4-7,12H,1H2,2-3H3,(H,13,14) . This code provides a unique representation of the molecular structure.Applications De Recherche Scientifique

Antioxidant Activity

N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide derivatives have demonstrated notable antioxidant properties. For instance, certain derivatives like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide exhibited antioxidant activity approximately 1.4 times greater than the well-known antioxidant ascorbic acid. This finding was based on the DPPH radical scavenging method, suggesting the compound's potential for combating oxidative stress (Tumosienė et al., 2020).

Anticancer Activity

The same derivatives have also been explored for their anticancer activity. In vitro tests using the MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines revealed that these compounds generally showed more cytotoxicity against the U-87 cell line compared to the MDA-MB-231 cell line. Particularly, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most active compound against the glioblastoma U-87 cell line, highlighting its potential as an anticancer agent (Tumosienė et al., 2020).

Coordination and Complexation Properties

Interaction with Metal Ions

The coordination properties of derivatives like N ′-(2-hydroxy-3-methoxyphenylmethylidene)-3-pyridinecarbohydrazide towards metal ions such as Fe(III) have been studied extensively. These studies, employing computational, spectrometric, and spectroscopic methods, reveal intricate coordination behaviors in both solid state and solution. The formation of 1:1 complexes in methanol:water systems, characterized by lg K ≥6, indicates strong interaction and coordination to the metal ion via oxygen and azomethine nitrogen. Such findings are crucial for understanding the complexation behavior of these derivatives and their potential applications in various fields, including catalysis and material science (Benković et al., 2020).

Corrosion Protection

Inhibition of Corrosion in Metals

Derivatives like (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide have shown significant potential as corrosion inhibitors. Studies reveal that at an optimum concentration, these compounds can offer inhibition efficiency upwards of 98%, indicating their capacity to form protective layers on metal surfaces like mild steel in corrosive environments. Techniques like gravimetric and electrochemical methods, along with sophisticated surface analysis methods, have confirmed the formation of these protective layers and their composition, marking these derivatives as potential candidates for industrial applications in corrosion prevention (Paul, Yadav, & Obot, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

methyl N-[(E)-1-(3-methoxyphenyl)ethylideneamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8(12-13-11(14)16-3)9-5-4-6-10(7-9)15-2/h4-7H,1-3H3,(H,13,14)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPVRCASIIAAIH-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)OC)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)OC)/C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

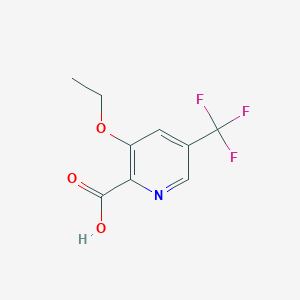

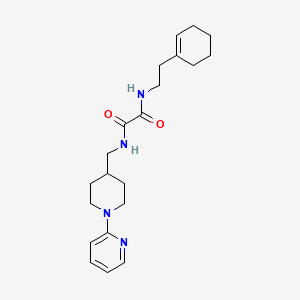

![3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2575697.png)

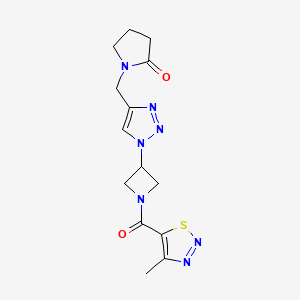

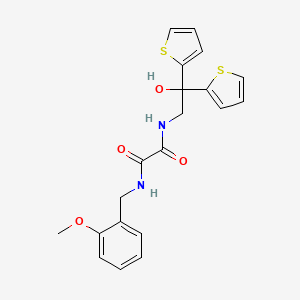

![(5-bromofuran-2-yl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575702.png)

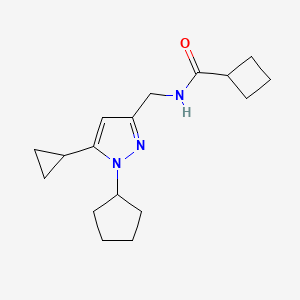

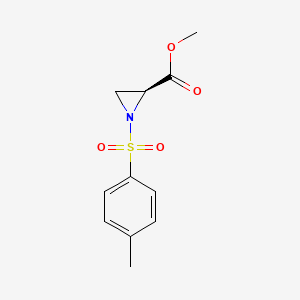

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2575704.png)

![4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2575709.png)

![(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid](/img/structure/B2575713.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2575716.png)